高香豆素

描述

Homobutein is a naturally occurring chalcone, a type of flavonoid, found in various medicinal plants, fruits, vegetables, spices, and nuts. It is known for its potent biological activities, including anticancer, anti-inflammatory, antiparasitic, and antioxidant properties .

科学研究应用

Homobutein has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in cancer, inflammation, and parasitic infections.

Industry: Utilized in the development of antioxidant and anti-inflammatory agents

作用机制

Target of Action

Homobutein primarily targets peroxyl radicals and mushroom tyrosinase (mTYR) . Peroxyl radicals are reactive oxygen species that can cause oxidative stress and damage to cells. Mushroom tyrosinase is an enzyme involved in the production of melanin, a pigment found in the skin, hair, and eyes .

Mode of Action

Homobutein interacts with its targets through a chain-breaking mechanism . It traps chain-carrying peroxyl radicals, effectively neutralizing them . In the case of mushroom tyrosinase, homobutein exhibits nearly competitive inhibition towards both mono- and diphenolase .

Biochemical Pathways

The primary biochemical pathway affected by homobutein is the oxidative stress pathway . By trapping peroxyl radicals, homobutein reduces oxidative stress, which can prevent cellular damage . Additionally, by inhibiting mushroom tyrosinase, homobutein can affect the melanogenesis pathway , potentially influencing skin pigmentation .

Result of Action

The molecular effect of homobutein’s action is the reduction of oxidative stress through the neutralization of peroxyl radicals . On a cellular level, this can prevent damage to cellular components like proteins, DNA, and cell membranes. By inhibiting mushroom tyrosinase, homobutein may also influence skin pigmentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of homobutein. For instance, the pH and temperature of the environment can affect the antioxidant activity of homobutein . .

生化分析

Biochemical Properties

Homobutein plays a significant role in biochemical reactions, particularly as an antioxidant . It interacts with various enzymes and proteins, including tyrosinase, where it exhibits potent anti-tyrosinase activity . The nature of these interactions involves the inhibition of mushroom tyrosinase, a key enzyme in melanin synthesis .

Cellular Effects

Homobutein influences cell function by impacting various cellular processes. It has been shown to have antioxidant activity against lipid and low-density lipoprotein peroxidation, which can protect cells from oxidative damage . This is achieved through its free radical scavenging action and metal ion chelation ability .

Molecular Mechanism

At the molecular level, Homobutein exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . For instance, it can bind to Fe 2+ ions, preventing them from reacting with H 2 O 2 in the Fenton reaction . This binding lowers the reduction potential of iron significantly, thereby enhancing the rate of Fe 2+ oxidation to Fe 3+ .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Homobutein can change over time. It has been studied for its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Homobutein is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

准备方法

Synthetic Routes and Reaction Conditions

Homobutein can be synthesized through several methods. One common synthetic route involves the condensation of appropriate aromatic aldehydes with acetophenones in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds through the formation of an intermediate chalcone, which is then further modified to yield homobutein .

Industrial Production Methods

Industrial production of homobutein often involves the extraction from natural sources, such as plants belonging to the Fabaceae and Asteraceae families. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate homobutein in its pure form .

化学反应分析

Types of Reactions

Homobutein undergoes various chemical reactions, including:

Oxidation: Homobutein can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of homobutein can yield dihydrochalcones.

Substitution: Homobutein can participate in substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration typically involves nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Halogenated or nitrated chalcones.

相似化合物的比较

Homobutein is compared with other similar chalcones, such as butein:

Butein: Another bioactive chalcone with similar antioxidant and anti-inflammatory properties.

Similar Compounds: Other chalcones like isoliquiritigenin and licochalcone A also exhibit similar biological activities but differ in their specific molecular targets and mechanisms of action.

Homobutein stands out due to its potent dual inhibitory activity and broad spectrum of biological effects, making it a valuable compound for scientific research and potential therapeutic applications.

属性

IUPAC Name |

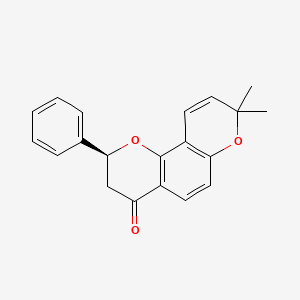

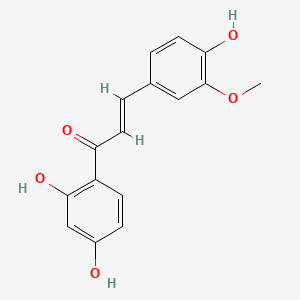

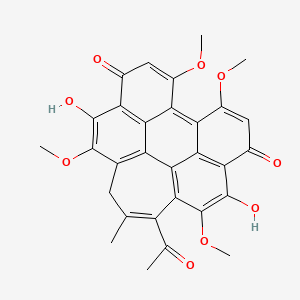

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFSBUVPIAIXKJ-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318459 | |

| Record name | Homobutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34000-39-0, 21583-31-3 | |

| Record name | Homobutein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34000-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021583313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylbutein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034000390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homobutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2',4,4'-trihydroxy-3-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the biological activities of homobutein?

A1: Homobutein exhibits potent antioxidant and anti-tyrosinase activities. Studies demonstrate that homobutein effectively scavenges peroxyl radicals, displaying even higher activity than alpha-tocopherol []. It also inhibits mushroom tyrosinase, showing a near-competitive inhibition mechanism against both monophenolase and diphenolase activities []. This dual activity suggests potential benefits in protecting against skin damage and food spoilage. Moreover, research suggests that homobutein possesses antimalarial properties, potentially linked to its ability to chelate iron cations [, ].

Q2: How does homobutein interact with tyrosinase?

A2: Homobutein demonstrates a near-competitive inhibition pattern against both monophenolase and diphenolase activities of mushroom tyrosinase []. This suggests that it binds to the enzyme's active site, competing with the substrate. Molecular docking studies support this mechanism and provide insights into the binding interactions [].

Q3: What is the relationship between the structure of homobutein and its antioxidant activity?

A3: While both homobutein and butein exhibit antioxidant properties, butein shows a significantly higher antioxidant activity [, ]. This difference can be attributed to their slightly different structures and the corresponding bond dissociation enthalpy (BDEOH) of the phenolic O-H bond. Butein's lower BDEOH suggests a greater ability to donate hydrogen atoms and scavenge free radicals, resulting in its enhanced antioxidant capacity [].

Q4: Does homobutein show any potential for treating Sphincter of Oddi Dysfunction (SOD)?

A4: Recent research suggests that Shao Yao Gan Cao decoction (SYGC), a traditional Chinese medicine containing homobutein, shows promise in treating SOD []. Network pharmacology and transcriptomic analysis revealed that SYGC, with its constituent compounds including homobutein, might exert its therapeutic effect by regulating immune response and inflammation pathways related to SOD []. Further in vivo studies and molecular docking experiments confirmed the involvement of homobutein in targeting specific genes and proteins associated with SOD [].

Q5: What is the molecular formula and weight of homobutein?

A5: Although commonly reported in research articles, the exact molecular formula and weight of homobutein are not explicitly provided in the provided abstracts.

Q6: Are there any known toxicity concerns related to homobutein?

A6: While the provided abstracts focus primarily on the beneficial properties of homobutein, a study screening various compounds for anti-Toxoplasma activity did observe cytotoxic effects of homobutein on host mammalian cells []. This finding highlights the importance of further investigations into the potential toxicity and safe dosage of homobutein before considering its use in clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

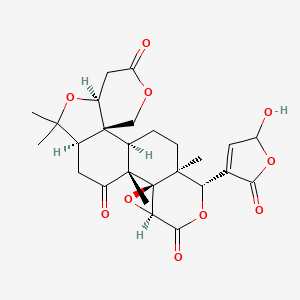

![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600502.png)